molecular formula C18H18N4O2S B2948149 N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034286-09-2

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2948149
CAS No.: 2034286-09-2
M. Wt: 354.43
InChI Key: OQEBXQVLFQDMER-UHFFFAOYSA-N
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Description

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-oxothiolan, 6-phenylpyrimidine, and azetidine-3-carboxylic acid. Common synthetic routes could involve:

    Formation of the Azetidine Ring: This step might involve cyclization reactions under basic or acidic conditions.

    Attachment of the Pyrimidine Ring: This could be achieved through nucleophilic substitution or coupling reactions.

    Introduction of the Thiolan Group: This step might involve thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide would depend on its specific biological target. Potential mechanisms might include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Interaction: Binding to DNA and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxamide Derivatives: These compounds share the azetidine ring and carboxamide functional group.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring, known for their biological activities.

    Thiolan Derivatives: Compounds containing a thiolan ring, often studied for their sulfur chemistry.

Uniqueness

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which might confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17(21-14-6-7-25-18(14)24)13-9-22(10-13)16-8-15(19-11-20-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBXQVLFQDMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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